molecular formula C21H30O4 B022001 Clerodermic acid methyl ester CAS No. 67650-47-9

Clerodermic acid methyl ester

Cat. No. B022001
CAS RN: 67650-47-9
M. Wt: 346.5 g/mol
InChI Key: ZAOFNJDVAJQRBK-LPNJYYIDSA-N
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Description

Clerodermic acid methyl ester is a compound that has been the subject of various studies due to its interesting chemical properties. The research has primarily focused on its synthesis, molecular structure, and reactivity.

Synthesis Analysis

Several methods have been developed for synthesizing methyl esters, including those similar to Clerodermic acid methyl ester. For example, a method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature has been described for preparing amino acid methyl ester hydrochlorides (Li & Sha, 2008). Another study details the total synthesis of (±)-epithuriferic acid methyl ester, highlighting the Diels-Alder reaction as a key step (Koprowski et al., 2016).

Molecular Structure Analysis

The molecular structure of Clerodermic acid methyl ester, like other similar compounds, can be characterized using various analytical techniques. Research on similar molecules, such as the total synthesis and structural revision of chromomoric acid C-I and C-II methyl esters, provides insight into the structural elucidation of such compounds (Liu, Dong & Chu, 1994).

Chemical Reactions and Properties

The chemical reactions of methyl esters are diverse. For instance, the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions has been studied, demonstrating various reaction mechanisms (Foti, Daquino & Geraci, 2004). Additionally, the synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester showcases another type of chemical reaction involving methyl esters (Aragão et al., 2005).

Scientific Research Applications

  • Analytical and Bioanalytical Chemistry

    • Summary of Application : FAMEs are of high relevance for monitoring and control of various industrial processes and biological systems . They are mainly investigated for quality or process control and serve as major components in biodiesel .
    • Methods of Application : A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples is proposed, which is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry (GC–MS/MS) .
    • Results or Outcomes : The method led to low method detection limits (9–437 ng L −1) and high selectivity .
  • Structural Characterization of Unusual Fatty Acid Methyl Esters

    • Summary of Application : Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization . This work presents an HPLC/MS method for pinpointing the double and triple bonds in fatty acids .
    • Methods of Application : Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .
    • Results or Outcomes : The method was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds .
  • Chemical Manufacturing

    • Summary of Application : FAMEs, including Clerodermic acid methyl ester, can be used in the manufacturing of a variety of chemicals .
    • Methods of Application : The specific methods of application can vary widely depending on the chemical being produced .
    • Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a specific chemical compound efficiently and cost-effectively .
  • Olefin Metathesis

    • Summary of Application : Olefin metathesis is a reaction that involves the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .
    • Methods of Application : This process can be applied to a variety of fatty acids and vegetable oils, potentially including Clerodermic acid methyl ester .
    • Results or Outcomes : The result is the synthesis of a variety of platform chemicals with potential industrial applications .
  • Anti-Inflammatory Effects

    • Summary of Application : Some fatty acid methyl esters, such as chlorogenic acid methyl ester, have been found to have strong anti-inflammatory effects .
    • Methods of Application : This involves administering the compound to an organism experiencing inflammation .
    • Results or Outcomes : The result is a reduction in inflammation, though the specific outcomes can depend on a variety of factors .
  • Chemical Synthesis

    • Summary of Application : FAMEs, including Clerodermic acid methyl ester, can be used as starting materials in the synthesis of a variety of chemical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the chemical being synthesized .
    • Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a specific chemical compound efficiently and cost-effectively .
  • Oleochemical Industry

    • Summary of Application : FAMEs are widely used in the oleochemical industry for the production of soaps, detergents, and other surfactants .
    • Methods of Application : This involves the reaction of FAMEs with various other chemicals to produce the desired products .
    • Results or Outcomes : The result is a variety of oleochemical products that are used in a wide range of applications .
  • Pharmaceutical Applications

    • Summary of Application : Some FAMEs, such as chlorogenic acid methyl ester, have been found to have strong anti-inflammatory effects .
    • Methods of Application : This involves administering the compound to an organism experiencing inflammation .
    • Results or Outcomes : The result is a reduction in inflammation, though the specific outcomes can depend on a variety of factors .

properties

IUPAC Name

methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFNJDVAJQRBK-LPNJYYIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl clerodermate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PL Boner - 1997 - search.proquest.com
The genus Solidago has been shown to produce clerodane diterpenes. Solidago ohioensis Riddell,(Ohio goldenrod) has not been studied chemically. This study of S. ohioensis was …
Number of citations: 3 search.proquest.com
YM Wang, H Xiao, JK Liu, F Wang - Journal of Asian natural …, 2010 - Taylor & Francis
… In addition, five known clerodane diterpenoids, hardwickiic acid (7) [Citation11], monomethyl kolavate (8) [Citation12], echinophyllin C (9) [Citation13], clerodermic acid methyl ester (10) …
Number of citations: 11 www.tandfonline.com
Y Tu, L Sun, M Guo, W Chen - Journal of ethnopharmacology, 2013 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Callicarpa L. (Verbenaceae) has been used for centuries in Traditional Chinese Medicine (TCM) for the prevention and treatment of a wide …
Number of citations: 77 www.sciencedirect.com
F Nghakliana, M Zosangzuali, M Lalremruati… - … and Pharmacology of … - taylorfrancis.com
Callicarpa L. is a large genus of herbaceous plants in the Lamiaceae family that is widely distributed in the East and Southeast Asia, Australia, North America, and Central America. It …
Number of citations: 0 www.taylorfrancis.com
王玉梅, 王飞, 肖怀 - 中草药, 2011 - cqvip.com
… 提取物中分离鉴定了10个化合物,分别为echinophyllin C(1),monomethyl kolavate(2),5,16-dihydro-15-methoxy-16-oxohardwickiic acid(3),hardwickiic acid(4),clerodermic acid methyl ester(…
Number of citations: 3 www.cqvip.com

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